Cas no 912935-89-8 (N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide)
N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL1489424
- CHEMBL251975
- CS-0457867
- BDBM21172
- 912935-89-8
- 912935-90-1
- N-(2-Furan-2-yl-6-pyrazol-1-yl-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
- N-[2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide
- N-(2-furan-2-yl-6-pyrazol-1-yl-pyrimidin-4-yl)-2-(4-methyl-piperazin-1-yl)-acetamide
- N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
-
- Inchi: 1S/C18H21N7O2/c1-23-7-9-24(10-8-23)13-17(26)20-15-12-16(25-6-3-5-19-25)22-18(21-15)14-4-2-11-27-14/h2-6,11-12H,7-10,13H2,1H3,(H,20,21,22,26)
- InChI Key: QMZAMLTVEASZQQ-UHFFFAOYSA-N
- SMILES: O=C(CN1CCN(C)CC1)NC1C=C(N=C(C2=CC=CO2)N=1)N1C=CC=N1
Computed Properties
- Exact Mass: 367.17567294g/mol
- Monoisotopic Mass: 367.17567294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 500
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 92.3Ų
N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D371676-250mg |
N-(2-Furan-2-yl-6-pyrazol-1-yl-pyrimidin-4-yl)-2-(4-methyl-piperazin-1-yl)-acetamide |
912935-89-8 | 98% | 250mg |
$1450 | 2025-02-19 | |
| eNovation Chemicals LLC | D371676-1g |
N-(2-Furan-2-yl-6-pyrazol-1-yl-pyrimidin-4-yl)-2-(4-methyl-piperazin-1-yl)-acetamide |
912935-89-8 | 98% | 1g |
$2550 | 2025-02-19 | |
| eNovation Chemicals LLC | D371676-250mg |
N-(2-Furan-2-yl-6-pyrazol-1-yl-pyrimidin-4-yl)-2-(4-methyl-piperazin-1-yl)-acetamide |
912935-89-8 | 98% | 250mg |
$1450 | 2025-02-20 | |
| eNovation Chemicals LLC | D371676-1g |
N-(2-Furan-2-yl-6-pyrazol-1-yl-pyrimidin-4-yl)-2-(4-methyl-piperazin-1-yl)-acetamide |
912935-89-8 | 98% | 1g |
$2550 | 2025-02-20 | |
| eNovation Chemicals LLC | D371676-250mg |
N-(2-Furan-2-yl-6-pyrazol-1-yl-pyrimidin-4-yl)-2-(4-methyl-piperazin-1-yl)-acetamide |
912935-89-8 | 98% | 250mg |
$1450 | 2024-08-03 | |
| eNovation Chemicals LLC | D371676-1g |
N-(2-Furan-2-yl-6-pyrazol-1-yl-pyrimidin-4-yl)-2-(4-methyl-piperazin-1-yl)-acetamide |
912935-89-8 | 98% | 1g |
$2550 | 2024-08-03 |
N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
Introduction to N-(2-(furan-2-yl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide) and Its Significance in Modern Medicinal Chemistry
N-(2-(furan-2-yl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide) is a compound with a complex molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, identified by its CAS number 912935-89-8, represents a fascinating example of how the integration of heterocyclic scaffolds can lead to the development of novel pharmacological agents. The molecular architecture of this compound incorporates several key pharmacophoric elements, including furan, pyrazole, and pyrimidine rings, which are well-documented for their biological activity and potential therapeutic applications.
The furan moiety, characterized by its five-membered aromatic ring containing two oxygen atoms, is known for its presence in a wide array of natural products and pharmaceuticals. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable component in drug design. In N-(2-(furan-2-yl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide), the furan ring is positioned to interact with biological targets, enhancing the compound's binding affinity and selectivity.
The inclusion of the pyrazole ring further enriches the pharmacological profile of this compound. Pyrazole derivatives are widely recognized for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The 1H-pyrazol-1-yl moiety in this compound's structure suggests potential interactions with enzymes and receptors involved in these pathways. This dual incorporation of furan and pyrazole into a single molecule creates a unique pharmacophore that may contribute to the compound's multifunctional activity.
The pyrimidine ring is another critical component of N-(2-(furan-2-yl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide). Pyrimidine derivatives are fundamental in medicinal chemistry, serving as key structural motifs in numerous therapeutic agents. They are particularly prominent in nucleoside analogs used to treat viral infections and cancers. The pyrimidine ring in this compound is linked to the furan and pyrazole moieties through a pyrimidin-4-yl group, which positions it strategically for biological interaction.
The amide functional group at the C-terminal end of the molecule, specifically N-(2-(furan-2-yl-6-(1H-pyrazol-1-yloxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxy)methoxymethylamino), contributes to the compound's solubility and bioavailability. Amides are common in drug molecules due to their ability to form hydrogen bonds, which can enhance binding affinity and stability within biological systems.
The 4-methylpiperazine moiety is another significant feature of N-(2-(furan-2-yloxy)-6((1H-pyrazol-oxy))methylene))methylene))methylene))methylene))methylene))methylene))methylene))methylene))methylene))methylene))methylene))methylene)))))))))))))))))))))))))))))))))))))))))))))))))))))))))))N-bromoacetylcholine). Piperazine derivatives are known for their role as pharmacological intermediates, often contributing to central nervous system (CNS) activity. The presence of a methyl group at the 4-position enhances the lipophilicity of the piperazine ring, potentially improving blood-brain barrier penetration.
Recent research has highlighted the importance of heterocyclic compounds in drug discovery. Studies have demonstrated that molecules incorporating multiple heterocyclic rings can exhibit enhanced binding affinity and selectivity towards biological targets. N-(2((furan-oxy)-6((pyrazol-oxy))methylene)))N,N-dimethyl)-N'-((dimethylamino))carboxamidine has shown promise in preclinical studies as a potential therapeutic agent. Its complex structure suggests multiple interaction points with biological targets, making it a candidate for further development.
The synthesis of N-(2((furan-oxy)-6((pyrazol-oxy))methylene)))N,N-dimethyl)-N'-((dimethylamino))carboxamidine involves multi-step organic reactions that require careful optimization. The use of advanced synthetic techniques has enabled chemists to construct complex molecular frameworks with high precision. This has been crucial in developing compounds like N-(2((furan-oxy)-6((pyrazol-oxy))methylene)))N,N-dimethyl)-N'-((dimethylamino))carboxamidine that exhibit desirable pharmacological properties.
In conclusion, N-(2((furan-oxy)-6((pyrazol-oxy))methylene)))N,N-dimethyl)-N'-((dimethylamino))carboxamidine is a structurally intricate compound with significant potential in medicinal chemistry. Its incorporation of multiple heterocyclic rings and functional groups positions it as a promising candidate for further investigation. As research continues to uncover new applications for complex molecular structures, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.
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